molecular formula C7H13NO5S B13636339 Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid

Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid

Cat. No.: B13636339
M. Wt: 223.25 g/mol
InChI Key: AFXVTCSUHUTPQJ-RITPCOANSA-N
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Description

Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with methanesulfonyl chloride under controlled conditions to introduce the methanesulfonyl group. The methoxylation step can be achieved using methanol in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(2r,4s)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both methanesulfonyl and methoxy groups. These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C7H13NO5S

Molecular Weight

223.25 g/mol

IUPAC Name

(2S,4R)-4-methoxy-1-methylsulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO5S/c1-13-5-3-6(7(9)10)8(4-5)14(2,11)12/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

AFXVTCSUHUTPQJ-RITPCOANSA-N

Isomeric SMILES

CO[C@@H]1C[C@H](N(C1)S(=O)(=O)C)C(=O)O

Canonical SMILES

COC1CC(N(C1)S(=O)(=O)C)C(=O)O

Origin of Product

United States

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